molecular formula C10H10Cl2O2 B1281215 6,7-bis(chloromethyl)-2,3-dihydro-1,4-benzodioxine CAS No. 80985-34-8

6,7-bis(chloromethyl)-2,3-dihydro-1,4-benzodioxine

Cat. No.: B1281215
CAS No.: 80985-34-8
M. Wt: 233.09 g/mol
InChI Key: DPAYFSXIBAMHLR-UHFFFAOYSA-N
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Description

6,7-bis(chloromethyl)-2,3-dihydro-1,4-benzodioxine is an organic compound characterized by the presence of two chloromethyl groups attached to a dihydrobenzodioxin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-bis(chloromethyl)-2,3-dihydro-1,4-benzodioxine typically involves the chloromethylation of 2,3-dihydro-1,4-benzodioxin. The reaction is carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems helps in maintaining consistent reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

6,7-bis(chloromethyl)-2,3-dihydro-1,4-benzodioxine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl groups can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the chloromethyl groups to methyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include methyl derivatives.

Scientific Research Applications

6,7-bis(chloromethyl)-2,3-dihydro-1,4-benzodioxine has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential anticancer and antimicrobial agents.

    Material Science: It is used in the preparation of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 6,7-bis(chloromethyl)-2,3-dihydro-1,4-benzodioxine involves its reactivity towards nucleophiles. The chloromethyl groups act as electrophilic centers, making them susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce different functional groups into the benzodioxin ring.

Comparison with Similar Compounds

Similar Compounds

  • 2,7-Bis(bromomethyl)naphthalene
  • 2,6-Bis(bromomethyl)pyridine
  • 1,4-Dibromobutane

Uniqueness

6,7-bis(chloromethyl)-2,3-dihydro-1,4-benzodioxine is unique due to its specific structure, which combines the reactivity of chloromethyl groups with the stability of the dihydrobenzodioxin ring. This combination makes it a versatile intermediate in organic synthesis, offering unique reactivity patterns compared to similar compounds.

Properties

IUPAC Name

6,7-bis(chloromethyl)-2,3-dihydro-1,4-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2/c11-5-7-3-9-10(4-8(7)6-12)14-2-1-13-9/h3-4H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPAYFSXIBAMHLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10508906
Record name 6,7-Bis(chloromethyl)-2,3-dihydro-1,4-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10508906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80985-34-8
Record name 6,7-Bis(chloromethyl)-2,3-dihydro-1,4-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10508906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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